molecular formula C17H17ClF6N2O B1676156 Mefloquine hydrochloride CAS No. 53230-10-7

Mefloquine hydrochloride

Cat. No. B1676156
CAS RN: 53230-10-7
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-DOMZBBRYSA-N
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Description

Mefloquine hydrochloride is an antimalarial agent used in the prophylaxis and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It is available as 250-mg tablets of mefloquine hydrochloride (equivalent to 228.0 mg of the free base) for oral administration . It is also known by its brand name Lariam .


Synthesis Analysis

Mefloquine organic salts were obtained by ion metathesis reaction between mefloquine hydrochloride and several organic acid sodium salts in high yields . A Co(II) complex of Mefloquine hydrochloride was synthesized using a template method .


Molecular Structure Analysis

Mefloquine is a chiral molecule with two asymmetric carbon centres, which means it has four different stereoisomers . The NMR studies highlighted non-covalent interactions between RAMEB, HP-β-CD, and mefloquine, explaining the solubilizing effect via complexation phenomena .


Chemical Reactions Analysis

Hazardous reactions of Mefloquine hydrochloride include the production of Carbon monoxide (CO), Hydrogen fluoride, Nitrogen oxides (NOx), Hydrogen chloride, Carbon dioxide (CO2). Hazardous polymerization does not occur .


Physical And Chemical Properties Analysis

Mefloquine hydrochloride’s solubility was assessed in different buffer solutions. Its solubility increased when combined with hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB), with RAMEB being more effective . The drug’s solubility varied across different pH buffers, being higher in acidic buffers .

Scientific Research Applications

Antimalarial Activity

Mefloquine hydrochloride, initially investigated as WR 142, 490, is primarily recognized for its role in malaria treatment. It's particularly effective against chloroquine-resistant strains of Plasmodium falciparum and has been a critical drug in managing drug-resistant malaria (Trenholme et al., 1975). Further studies have highlighted its efficacy in both adults and children, proving its versatility as an antimalarial agent (Palmer et al., 1993).

Pharmacokinetics and Dosage Optimization

Understanding the pharmacokinetics of mefloquine has been crucial in optimizing its therapeutic efficacy. Investigations into its absorption, distribution, metabolism, and elimination have provided insights that guide dosage recommendations for different patient populations, including those with drug-resistant malaria and in various physiological states like pregnancy (Karbwang & White, 1990).

Interaction with Cell Membranes

Research on mefloquine hydrochloride has extended to its interaction with cell membranes, particularly lipid surfaces. Studies using Langmuir monolayers of lipids have shed light on how mefloquine interacts at the molecular level with lipid components of cell membranes, affecting their structure and function (Goto & Caseli, 2014).

Nanoparticle Formulation

Innovations in drug delivery have led to the development of mefloquine hydrochloride nanoparticles. This approach aims to improve the drug’s therapeutic efficacy, reduce dosing frequency, and minimize toxicity. Nanoparticle formulations have shown promise in achieving sustained release and improved drug profiles (Gupta et al., 2014).

Solid State Investigation

The physical and chemical properties of mefloquine hydrochloride have been thoroughly investigated to understand its various crystal structures. These studies are vital for optimizing drug formulation and stability, contributing to better storage and handling conditions (Kiss et al., 1994).

Neurological Research

There has been significant interest in understanding the neurological impacts of mefloquine. Research has delved into its potential neurotoxic effects, particularly regarding oxidative stress and neurodegeneration in cortical neurons. These findings are crucial for understanding the drug's adverse neurological effects and informing safer usage guidelines (Hood et al., 2010).

Chiral Auxiliary-Based Synthesis

The asymmetric synthesis of mefloquine hydrochloride, focusing on the (+)-enantiomer, has been a significant area of research. This approach is based on the understanding that the biological activity of enantiomers may vary, influencing the drug's overall efficacy and safety profile (Knight et al., 2011).

Safety And Hazards

Mefloquine hydrochloride is harmful if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Mefloquine hydrochloride’s solubility was improved by complexation with cyclodextrins, potentially impacting its bioavailability . This presents a valuable opportunity in the pharmaceutical formulation of mefloquine, a class II BCS drug . To avoid relapse, after initial treatment of acute P vivax malaria with this drug, patients should subsequently be treated with an 8-aminoquinoline derivative (e.g., primaquine) to eliminate exoerythrocytic (hepatic phase) parasites .

properties

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037168, DTXSID101019853
Record name Mefloquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Mefloquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
Record name MEFLOQUINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mefloquine hydrochloride

CAS RN

51742-87-1, 53230-10-7
Record name (+)-Mefloquine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mefloquine
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URL https://commonchemistry.cas.org/detail?cas_rn=53230-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Mefloquine
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Record name Mefloquine [USAN:INN:BAN]
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Record name Mefloquine
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Record name (-)-Mefloquine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFLOQUINE
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Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

174-176 °C
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
S Kitamura, LC Chang, JK Guillory - International journal of pharmaceutics, 1994 - Elsevier
… forms of mefloquine hydrochloride have been characterized by … It was determined that mefloquine hydrochloride can … the crystal forms of mefloquine hydrochloride in lots of commercial …
Number of citations: 45 www.sciencedirect.com
P Lim - Analytical profiles of drug substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physico-chemical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of mefloquine hydrochloride. …
Number of citations: 10 www.sciencedirect.com
JM Karle, IL Karle - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
… The crystal of (−)-mefloquine hydrochloride contained four … , mefloquine hydrochloride, and mefloquine free base. The crystallographic parameters for (−)-mefloquine hydrochloride …
Number of citations: 52 journals.asm.org
AV Yadav, AP Dabke, AS Shete - Drug development and industrial …, 2010 - Taylor & Francis
… formers on physicochemical properties of mefloquine hydrochloride. Method: Cocrystals were prepared by solution crystallization method – mefloquine hydrochloride (414.8 mg, 1 mmol…
Number of citations: 40 www.tandfonline.com
AB Rao, RSR Murthy - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
… spectrophotometric method for the estimation of mefloquine hydrochloride in methanol (ME 2 … formulations and also in pharmaceutical investigations involving mefloquine hydrochloride. …
Number of citations: 16 www.sciencedirect.com
S Strauch, E Jantratid, JB Dressman… - Journal of …, 2011 - Elsevier
… mefloquine hydrochloride as the only active pharmaceutical ingredient (API) are reviewed. The solubility and permeability data of mefloquine hydrochloride … Mefloquine hydrochloride is …
Number of citations: 32 www.sciencedirect.com
JM Karle, IL Karle - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… Mefloquine hydrochloride crystallized as a secondary amine … (___)-Mefloquine hydrochloride was developed by the Walter … ( __+ )-Mefloquine hydrochloride was approved for treating …
Number of citations: 26 scripts.iucr.org
PP Shah, RC Mashru, YM Rane, A Thakkar - Aaps Pharmscitech, 2008 - Springer
… In the present study, the possibility of masking the bitterness of mefloquine hydrochloride (MFL), a drug used as a treatment for malaria, was investigated. MFL has an extremely …
Number of citations: 45 link.springer.com
FHA Nogueira, NFA Reis, PR Chellini… - Brazilian Journal of …, 2013 - SciELO Brasil
SciELO - Brasil - Development and validation of an HPLC method for the simultaneous determination of artesunate and mefloquine hydrochloride in fixed-dose combination tablets …
Number of citations: 16 www.scielo.br
ZX Xie, LZ Zhang, XJ Ren, SY Tang… - Chinese Journal of …, 2008 - Wiley Online Library
… configurations of (+)-mefloquine hydrochloride as (11R,12S) … of (+)-mefloquine hydrochloride was assigned as (11R,12S), … of the (11R,12S)-mefloquine hydrochloride using a proline-…
Number of citations: 30 onlinelibrary.wiley.com

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